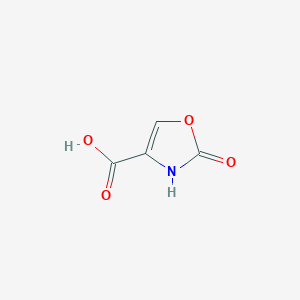

2-Oxo-2,3-dihydrooxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

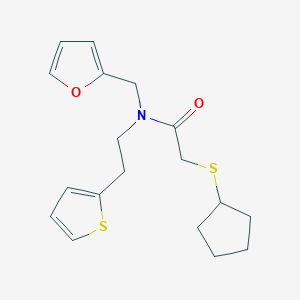

“2-Oxo-2,3-dihydrooxazole-4-carboxylic acid” is an organic compound. It is also known as "Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate" . The compound has a molecular weight of 157.13 . The IUPAC name for this compound is "ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate" .

Molecular Structure Analysis

The molecular formula of “2-Oxo-2,3-dihydrooxazole-4-carboxylic acid” is C6H7NO4 . The monoisotopic mass is 157.037506 Da . For a detailed molecular structure, it is recommended to refer to chemical databases or related research articles.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-2,3-dihydrooxazole-4-carboxylic acid” include a molecular weight of 157.13 and a molecular formula of C6H7NO4 . The compound is stored at room temperature . For more detailed physical and chemical properties, it is recommended to refer to chemical databases or related research articles.Aplicaciones Científicas De Investigación

Synthesis Methods

- An efficient method for the synthesis of 2,4-disubstituted oxazoles involves the direct conversion of aldehydes, using an oxidation strategy that proceeds through a 2,5-dihydrooxazole intermediate. This method is advantageous as it does not require intermediate purification and operates under relatively mild conditions (Graham, 2010).

Biochemical and Structural Applications

- 2-Oxo-1,3-oxazolidine-4-carboxylic acid serves as a building block for the construction of pseudopeptide foldamers. These homo-oligomers synthesized up to the pentamer level exhibit a helical conformation stabilized by intramolecular hydrogen bonds, making them promising for diverse applications (Tomasini et al., 2003).

Catalysis and Chemical Reactions

- In gold-catalyzed oxidation strategies for the synthesis of 2,4-oxazole, the use of bidentate ligands like Mor-DalPhos is crucial. These ligands temper the reactivity of α-oxo gold carbene intermediates, allowing for a smoother reaction with nucleophiles and opening new opportunities in oxidative gold catalysis (Luo et al., 2012).

Synthesis of Derivatives

- The synthesis of 4-cyano 2,3-dihydrooxazoles via direct amination of 2-alkylidene 3-oxo nitriles is an efficient process under mild conditions. This method likely involves a domino reaction with a fast rearrangement of unstable intermediates, contributing to the field of N,O-heterocycle synthesis (Burini et al., 2006).

Material Science and Polymer Chemistry

- Poly(2-oxazoline)s are gaining interest in biomedical applications. Innovative methods to control polymer side chains using isocyanide-based multicomponent reactions allow for tuning the properties of the polymer, such as cloud point and glass transition temperatures. This demonstrates the versatility of 2-oxazolines in advanced material science (Sehlinger et al., 2015).

Photoluminescence Studies

- The study of photoluminescence properties in coordination polymer compounds containing 2-oxo-3H-benzoxazole derivatives shows their potential in the development of materials with specific optical properties (Yu et al., 2006).

Kinetic and Mechanistic Studies

- In the field of organic chemistry, studies on the kinetic resolution of azlactones, which include derivatives like 4-alkyl-2-aryl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid esters, are significant for understanding reaction mechanisms and improving synthetic methodologies (Tokunaga et al., 2006).

Propiedades

IUPAC Name |

2-oxo-3H-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3(7)2-1-9-4(8)5-2/h1H,(H,5,8)(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYQBDHOMXIQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid | |

CAS RN |

406183-40-2 |

Source

|

| Record name | 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2862038.png)

![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)

![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2862048.png)

amine](/img/structure/B2862052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2862056.png)